![molecular formula C20H15F3N2O2 B11072566 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072566.png)
4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a fused dioxolo and pyrrolo benzodiazepine structure. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethylphenyl intermediate: This step involves the reaction of 4-nitrotoluene with trifluoromethylsulfonic acid to produce 4-(trifluoromethyl)toluene.
Hydrazine reaction: The intermediate is then reacted with hydrazine to form 4-(trifluoromethyl)phenylhydrazine.
Cyclization: The final step involves the cyclization of the hydrazine derivative with appropriate reagents to form the desired benzodiazepine structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other similar compounds, such as:
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound has a similar trifluoromethylphenyl group but differs in the core structure, which is an imidazole instead of a benzodiazepine.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound also contains a trifluoromethyl group but has a triazolo pyrazine core structure.
The uniqueness of this compound lies in its specific combination of the trifluoromethylphenyl group with the dioxolo and pyrrolo benzodiazepine structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H15F3N2O2 |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
7-[4-(trifluoromethyl)phenyl]-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)14-5-3-12(4-6-14)19-15-2-1-7-25(15)16-9-18-17(26-11-27-18)8-13(16)10-24-19/h1-9,19,24H,10-11H2 |
Clave InChI |
VOWXBKZFZNUCMS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C=C2N4C=CC=C4C(N1)C5=CC=C(C=C5)C(F)(F)F)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


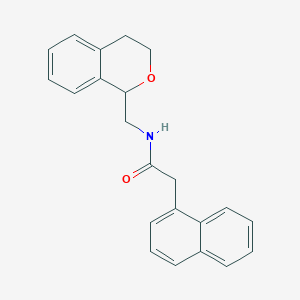
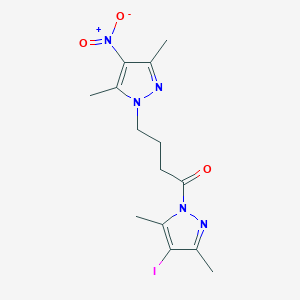
![5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11072493.png)
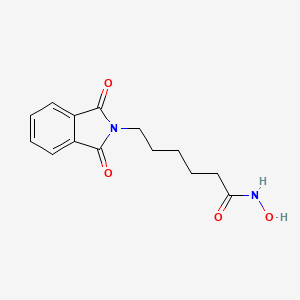
![N-[4-fluoro-3-(trifluoromethyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11072505.png)
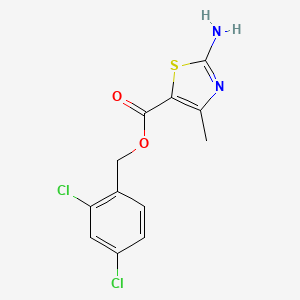
![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)

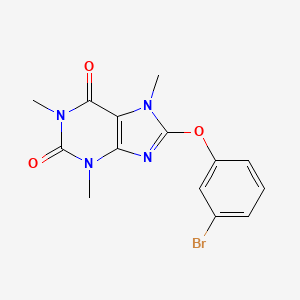
![3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072525.png)
![N-(3-chlorophenyl)-N'-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)urea](/img/structure/B11072533.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11072538.png)

![2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11072551.png)
